molecular formula C10H11NO4 B1349585 Methyl 5-acetamido-2-hydroxybenzoate CAS No. 81887-68-5

Methyl 5-acetamido-2-hydroxybenzoate

Cat. No. B1349585
CAS RN: 81887-68-5
M. Wt: 209.2 g/mol
InChI Key: JOILLVHUXHWRQB-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Properties

  • The synthesis of complex molecules often involves the use of derivatives similar to Methyl 5-acetamido-2-hydroxybenzoate. For instance, the stereoselective synthesis of complex sugar derivatives has been demonstrated, highlighting the importance of such compounds in constructing biologically relevant molecules (Kanie et al., 1987). This research provides insights into the methodologies that could potentially be applied to Methyl 5-acetamido-2-hydroxybenzoate for the synthesis of targeted molecules.
  • A study on the synthesis and characterization of glycine derivatives containing 5-Fluorouracil indicates the significance of related compounds in pharmaceutical research, suggesting that derivatives like Methyl 5-acetamido-2-hydroxybenzoate could play a role in drug synthesis and development (Lan Yun-jun, 2011).

Application in Drug Development

  • The protective role of certain compounds in synthetic chemistry, such as the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one for protecting monosubstituted acetamidines, illustrates the utility of chemical derivatives in facilitating complex synthetic routes. This could hint at the potential use of Methyl 5-acetamido-2-hydroxybenzoate in similar contexts (Moormann et al., 2004).

Biological Effects and Mechanisms

  • Research exploring the effects of methyl p-hydroxybenzoate on cellular mechanisms, such as its impact on Ca2+ concentration and histamine release, underscores the biological relevance of benzoate derivatives. While not directly about Methyl 5-acetamido-2-hydroxybenzoate, this study can shed light on how similar compounds might interact with biological systems (Fukugasako et al., 2003).

Environmental and Safety Considerations

  • The photolytic degradation of benorylate into compounds including derivatives similar to Methyl 5-acetamido-2-hydroxybenzoate and their effects on cultured hepatocytes indicates the importance of understanding the environmental fate and biological impacts of such chemicals (Castell et al., 1987).

Future Directions

Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

methyl 5-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOILLVHUXHWRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368251
Record name methyl 5-acetamido-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetamido-2-hydroxybenzoate

CAS RN

81887-68-5
Record name methyl 5-acetamido-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-hydroxy-5-aminobenzoate (10 g, 60 mmole) was mixed with acetic anhydride (10 ml) and heated with stirring to 100° C. for 5 minutes. Subsequently the reaction mixture was cooled and concentrated to dryness, in vacuo. The remaining material was recrystallized from ethanol-water (1:1) with activated carbon, to give the title compound (9.7 g, 74%), m.p. 147°-148° C. Found (Calc. for C10H11NO4) C 57.01 (57.42), H 5.27 (5.26), N 6.76 (6.70).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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